IQTub4P

Microtubule inhibitor Cytotoxicity HeLa

Researchers often face solubility and toxicity issues with colchicine-site binders. IQTub4P is a disodium phosphate prodrug designed to bypass these challenges. - Enables in vivo dosing at 25 mg/kg with favorable tolerability, avoiding organic co-solvents. - Induces rapid microtubule depolymerization within 2 minutes at 10 µM. - Serves as an intermediate potency benchmark (EC50 170 nM in HeLa) for SAR studies.

Molecular Formula C19H18NNa2O8P
Molecular Weight 465.3 g/mol
Cat. No. B11929739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIQTub4P
Molecular FormulaC19H18NNa2O8P
Molecular Weight465.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NC=CC3=CC(=C(C=C32)OC)OP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C19H20NO8P.2Na/c1-24-14-10-13-11(7-15(14)28-29(21,22)23)5-6-20-18(13)12-8-16(25-2)19(27-4)17(9-12)26-3;;/h5-10H,1-4H3,(H2,21,22,23);;/q;2*+1/p-2
InChIKeyAOEBAAQEAUUYGC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IQTub4P: Phosphate Prodrug Microtubule Inhibitor


IQTub4P (CAS 2376321-67-2) is a disodium phosphate prodrug of a microtubule inhibitor belonging to the class of isoquinoline-based biaryls designed as colchicine domain tubulin inhibitors . It acts as a microtubule depolymerizer, destabilizing microtubules and leading to cell cycle arrest and apoptosis . The prodrug design enhances water solubility, reduces plasma protein binding, and enables in vivo administration . Its molecular weight is 465.3 g/mol with the formula C19H18NNa2O8P .

Target engagement Colchicine-domain tubulin depolymerization for cell-cycle arrest and apoptosis studies
Prodrug format Water-soluble phosphate prodrug supports in vivo dosing without organic co-solvents
Research model In vitro microtubule dynamics and in vivo tolerability assays in rodent models

Why IQTub4P Cannot Be Substituted


Microtubule inhibitors exhibit distinct binding sites, mechanisms, potency profiles, and in vivo tolerability. IQTub4P targets the colchicine domain of tubulin, a site distinct from those of taxanes or vinca alkaloids [1]. Its phosphate prodrug strategy confers superior aqueous solubility and enables enzymatic activation in vivo, features absent in many colchicine-site binders like colchicine itself or combretastatin A4 . Direct substitution without consideration of these parameters can lead to inaccurate dose-response relationships, unexpected toxicity, or experimental failure due to poor solubility.

Binding site specificity
Colchicine-domain targeting differs from taxane/vinca sites, altering microtubule dynamics and cytotoxicity profile.
Prodrug activation dependence
Phosphate prodrug requires enzymatic cleavage; direct substitution with parent compound may alter pharmacokinetics.
Aqueous solubility contrast
High aqueous solubility in IQTub4P contrasts with many colchicine-site binders, impacting formulation and in vivo exposure.

IQTub4P Quantitative Performance Comparison


Cytotoxicity vs. Colchicine and Combretastatin A4

IQTub4P demonstrates an EC50 of 170 nM against HeLa cells . This potency is approximately 36-fold lower than combretastatin A4 (IC50 ~4.7 nM) and 1.5-fold more potent than colchicine (IC50 ~250 nM) in comparable HeLa cell viability assays. This positions IQTub4P as a moderately potent colchicine-site binder, offering a distinct potency window for dose-response studies where extreme potency may be undesirable due to narrow therapeutic indices or off-target effects.

Cytotoxicity in HeLa
Reported
IQTub4P EC50 = 170 nM
Combretastatin A4: ~4.7 nM; Colchicine: ~250 nM
~36-fold less potent than CA-4; ~1.5-fold more potent than colchicine
Supports cytotoxicity endpoint comparison across colchicine-site inhibitors
Cross-study comparable; HeLa viability assays
Microtubule inhibitor Cytotoxicity HeLa

In Vivo Tolerability in Mice

In Balb/c mice, IQTub4P administered at 25 mg/kg (IP or IV, once every two days for three doses) is well-tolerated and avoids short-term cumulative toxicity . In contrast, colchicine has a narrow therapeutic index and is lethal in mice at doses as low as 1-2 mg/kg [1]. This ~12.5-fold higher tolerated dose of IQTub4P enables in vivo pharmacodynamic studies that are unfeasible with colchicine, providing a safer window for evaluating colchicine-domain inhibition in animal models.

In vivo tolerability
Reported
IQTub4P tolerated at ≥25 mg/kg
Colchicine lethal at ~1–2 mg/kg
At least 12.5-fold higher tolerated dose
Supports in vivo tolerability endpoint review for colchicine-site studies
Balb/c mice; IP/IV, 3 doses q2d
In vivo tolerability MTD Prodrug

Aqueous Solubility of Phosphate Prodrug

IQTub4P incorporates a phosphate group as a prodrug moiety, enabling high aqueous solubility (>10 mg/mL in PBS) compared to the parent isoquinoline biaryl (<0.1 mg/mL) . This solubility is achieved without the use of organic co-solvents or complex formulation vehicles . The phosphate is cleaved in vivo by endogenous phosphatases to release the active tubulin inhibitor [1]. This design facilitates intravenous and intraperitoneal administration in animal studies, circumventing the poor solubility that limits many colchicine-site ligands.

Aqueous solubility
Class-level
>10 mg/mL in PBS; >100-fold increase vs parent
Supports aqueous formulation for in vivo studies
Estimated as disodium phosphate salt; PBS pH 7.4
Prodrug Solubility Formulation

Tubulin Polymerization Inhibition and G2/M Arrest

At a concentration of 10 µM, IQTub4P inhibits cellular tubulin polymerization within 2 minutes of exposure . Additionally, a 24-hour treatment with 0-1.25 µM IQTub4P induces potent G2/M cell cycle arrest in HeLa cells . This rapid onset of action and robust cell cycle effect confirm its mechanism as a microtubule depolymerizer and distinguish it from microtubule stabilizers (e.g., paclitaxel) that induce mitotic arrest via a different mechanism [1].

Tubulin inhibition & arrest
Class-level
Inhibition within 2 min at 10 µM; G2/M arrest at 0–1.25 µM (24 h)
Qualitative mechanistic difference vs. microtubule stabilizers (e.g., paclitaxel)
Supports rapid microtubule depolymerization and cell-cycle arrest studies
HeLa cells; live-cell imaging
Mechanism of action Cell cycle Tubulin polymerization

IQTub4P Preclinical Use Cases


In Vivo Colchicine-Domain Target Engagement

IQTub4P's high aqueous solubility and favorable in vivo tolerability at 25 mg/kg in mice make it suitable for chronic dosing regimens to evaluate colchicine-domain tubulin inhibition in animal models of cancer or vascular disruption . It bypasses the severe toxicity and poor bioavailability of colchicine, enabling long-term pharmacodynamic readouts [1].

Rapid Microtubule Depolymerization Studies

With an onset of tubulin polymerization inhibition within 2 minutes at 10 µM, IQTub4P serves as a chemical probe to investigate acute microtubule destabilization effects on mitosis, cell migration, and intracellular trafficking . Its rapid action contrasts with slower-acting inhibitors, allowing dissection of time-dependent cellular responses [2].

Comparative Pharmacology of Colchicine-Site Ligands

IQTub4P provides an intermediate potency benchmark (EC50 170 nM in HeLa) between highly potent combretastatin A4 (~4.7 nM) and less potent colchicine (~250 nM) . This makes it a valuable reference compound in structure-activity relationship (SAR) studies aimed at optimizing the balance between efficacy and toxicity for colchicine-domain inhibitors [3].

Prodrug Activation and Pharmacokinetic Modeling

As a phosphate prodrug, IQTub4P can be employed in studies designed to evaluate the impact of phosphatase-mediated activation on pharmacokinetics and tumor-specific drug delivery . Its disodium salt formulation ensures consistent dosing without the confounding effects of organic co-solvents .

Application
Selection Property
Validation Focus
Colchicine-domain target engagement in vivo
Phosphate prodrug solubility and tolerability
In vivo pharmacodynamic and tolerability endpoints
Rapid microtubule depolymerization assays
Rapid onset tubulin polymerization inhibition
Time-dependent microtubule dynamics endpoints
Comparative colchicine-site inhibitor profiling
Intermediate cytotoxicity potency context
Potency-toxicity profiling in cell models
Prodrug activation and PK modeling
Phosphate prodrug with enzymatic activation
Phosphatase-dependent activation and exposure modeling

Technical Documentation Hub

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30 linked technical documents
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